N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine
CAS No.:
Cat. No.: VC18616806
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3N2O |
|---|---|
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-c]pyridin-3-amine |
| Standard InChI | InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3 |
| Standard InChI Key | MHYOVOPLVBNJBX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1COC2=CC(=NC=C12)C(F)(F)F |
Introduction
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by its unique structural features, including a trifluoromethyl group and a dihydrofuro-pyridine framework. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Biological Activity and Potential Applications
This compound exhibits significant biological activity, which has been explored in various studies. The unique structural features of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine make it a promising candidate for medicinal chemistry applications. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, enhancing its potential as a drug candidate.
Comparison with Similar Compounds
Several compounds share structural similarities with N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine. These include:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(Trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridine | Lacks N-methyl group | Antimicrobial | Simpler structure |
| 5-Amino-2-[3-(trifluoromethyl)phenyl]furo[3,2-C]pyridine | Contains amino group | Anticancer | More polar due to amino group |
| 4-Methyl-6-(trifluoromethyl)-furo[3,2-C]pyridine | Methyl substitution at different position | Neuroprotective | Different substitution pattern affects activity |
Interaction Studies
Interaction studies involving N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine focus on its binding affinity with biological targets. These studies are crucial for understanding its potential therapeutic applications and for optimizing its structure for improved efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume